Bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

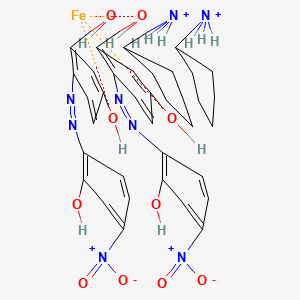

Bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-) is a complex compound with the molecular formula C36H46FeN8O10+2 and a molecular weight of 806.6 g/mol. This compound is known for its unique structure, which includes iron coordinated with azo and phenolic groups, making it an interesting subject for various scientific studies.

準備方法

The synthesis of Bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-) involves the reaction of metal ions with ligands to form the complex. The specific synthetic routes and reaction conditions can be complex and typically require precise control over the reaction environment . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反応の分析

This compound can undergo various chemical reactions, including:

Oxidation and Reduction: The iron center can participate in redox reactions, altering its oxidation state.

Substitution Reactions: The azo and phenolic groups can undergo substitution reactions with suitable reagents.

Complex Formation: The compound can form additional complexes with other metal ions or ligands.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of sensors and photonic devices.

The compound's ability to interact with biological systems opens avenues for its use in biochemistry, particularly in drug delivery and as a potential therapeutic agent.

Case Study: Drug Delivery Systems

The azobenzene moiety in the compound can be utilized for controlled drug release. Research has shown that azobenzenes can undergo reversible photoisomerization, making them ideal candidates for developing light-triggered drug delivery systems. By encapsulating drugs within a polymer matrix containing this compound, researchers have achieved controlled release profiles that can be activated by specific wavelengths of light.

Environmental Applications

The environmental implications of this compound are significant, especially concerning its potential use in remediation technologies.

Case Study: Heavy Metal Ion Removal

Studies have indicated that the ferrate ion (FeO4^2-) within the compound can effectively remove heavy metals from wastewater. The compound acts as a reducing agent, facilitating the precipitation of heavy metals and thus purifying contaminated water sources. This application is particularly relevant in industrial settings where heavy metal contamination is prevalent.

作用機序

The mechanism of action of this compound involves its interaction with molecular targets through its iron center and azo groups. The iron can participate in redox reactions, while the azo groups can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes or other proteins, affecting cellular processes.

類似化合物との比較

Similar compounds include other iron-azo complexes and phenolic azo compounds. Compared to these, Bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-) is unique due to its specific combination of ligands and its ability to form stable complexes with iron. This uniqueness makes it a valuable compound for various scientific studies.

生物活性

Bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-) is a complex compound that exhibits unique biological activities, particularly in the context of its azobenzene moiety. The compound's structure suggests potential applications in phototherapy and drug delivery systems due to its ability to undergo photoisomerization, which can be harnessed for targeted therapeutic effects.

Chemical Structure and Properties

The compound has a molecular formula of C24H36N4O6Fe, with a molecular weight of approximately 486.5 g/mol. Its structure includes:

- Two cyclohexylammonium cations

- Two bis(4-(2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato ligands

- A ferrate(II) center

Biological Activity

The biological activity of this compound can be attributed to its azobenzene component, which is known for its photochemical properties. The following sections detail the key findings from various studies regarding its biological effects.

Anticancer Activity

Research indicates that azobenzene derivatives can serve as effective anticancer agents. The compound's ability to switch between cis and trans configurations under UV light allows for controlled release of therapeutic agents at targeted sites. For instance:

- Mechanism of Action : The azobenzene moiety can facilitate selective drug activation in hypoxic tumor environments, leading to enhanced therapeutic efficacy while minimizing systemic toxicity .

- Case Study : In vivo studies demonstrated significant tumor reduction in models treated with azobenzene-based theranostic agents, showcasing their potential in cancer therapy .

Antimicrobial Properties

The hydroxyl and nitro groups present in the compound enhance its interaction with biological membranes, potentially leading to antimicrobial activity:

- Research Findings : Compounds with similar structural motifs have shown promising results against various bacterial strains, suggesting that the bis(cyclohexylammonium) complex may exhibit similar properties .

Photodynamic Therapy (PDT)

The compound's ability to absorb light and generate reactive oxygen species (ROS) positions it as a candidate for photodynamic therapy:

- Mechanism : Upon irradiation, the compound can produce singlet oxygen, which is effective in inducing apoptosis in cancer cells .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C24H36N4O6Fe |

| Molecular Weight | 486.5 g/mol |

| CAS Number | 84777-66-2 |

| Anticancer Efficacy | Significant tumor reduction observed |

| Antimicrobial Activity | Potential against various strains |

| PDT Capability | Generates reactive oxygen species upon light activation |

特性

CAS番号 |

84777-66-2 |

|---|---|

分子式 |

C36H46FeN8O10+2 |

分子量 |

806.6 g/mol |

IUPAC名 |

cyclohexylazanium;4-[(2-hydroxy-4-nitrophenyl)diazenyl]benzene-1,3-diol;iron |

InChI |

InChI=1S/2C12H9N3O5.2C6H13N.Fe/c2*16-8-2-4-10(12(18)6-8)14-13-9-3-1-7(15(19)20)5-11(9)17;2*7-6-4-2-1-3-5-6;/h2*1-6,16-18H;2*6H,1-5,7H2;/p+2 |

InChIキー |

LCIKINVFMDSSHJ-UHFFFAOYSA-P |

正規SMILES |

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=C(C=C1[N+](=O)[O-])O)N=NC2=C(C=C(C=C2)O)O.C1=CC(=C(C=C1[N+](=O)[O-])O)N=NC2=C(C=C(C=C2)O)O.[Fe] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。